molecular formula C14H12N2OS2 B2492413 3-Ethyl-5-(indol-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one CAS No. 521301-74-6

3-Ethyl-5-(indol-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B2492413
CAS RN: 521301-74-6
M. Wt: 288.38
InChI Key: RHZMETNSHFNDKQ-GHXNOFRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethyl-5-(1H-indol-3-ylmethylene)-2-thioxo-thiazolidin-4-one, also known as ETIDT, is a chemical compound with potential applications in various fields of research and industry. Indoles, like the one present in this compound, are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Scientific Research Applications

Electrochemical Properties and Metal Ion Complexation

3-Ethyl-5-(indol-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one, and similar compounds, have been studied for their electrochemical properties. Research by Ungureanu et al. (2021) indicates that these compounds demonstrate unique electrochemical behaviors, influenced by alkyl groups, and are potential complexing ligands for heavy metal ions in aqueous solutions (Ungureanu et al., 2021).

Antimicrobial Activity

Compounds structurally related to 3-Ethyl-5-(indol-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one have shown promise in antimicrobial applications. Bhambi et al. (2007) explored derivatives of thiazolidinone for their antibacterial and antifungal properties, indicating potential in treating bacterial and fungal infections (Bhambi et al., 2007).

Cellular Immunity Influence

Studies have also explored the impact of related compounds on cellular immunity. Konechnyi et al. (2021) investigated the influence of a 4-thiazolidinone derivative on cell immunity in laboratory animals, revealing effects on T-lymphocytes and phagocytic activity, suggesting potential in immune system modulation (Konechnyi et al., 2021).

Light-Dependent TNF-Alpha Antagonists

Research by Voss et al. (2003) discovered that certain thiazolidin-4-one derivatives act as light-dependent tumor necrosis factor-alpha antagonists. These findings could be significant for developing treatments for conditions involving TNF-alpha, like certain inflammatory diseases (Voss et al., 2003).

Future Directions

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . The synthesis of various scaffolds of indole for screening different pharmacological activities is a topic of interest among researchers . Therefore, the future directions for 3-Ethyl-5-(indol-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one could involve exploring its potential biological activities and developing new useful derivatives.

properties

IUPAC Name

3-ethyl-4-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-1,3-thiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2OS2/c1-2-16-13(17)12(19-14(16)18)7-9-8-15-11-6-4-3-5-10(9)11/h3-8,17H,2H2,1H3/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYZDFSNRACWQHG-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(SC1=S)C=C2C=NC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=C(SC1=S)/C=C/2\C=NC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethyl-5-(indol-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one

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